molecular formula C25H25NO2 B14271182 (3S,4R)-4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one CAS No. 162992-75-8

(3S,4R)-4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one

Cat. No.: B14271182
CAS No.: 162992-75-8
M. Wt: 371.5 g/mol
InChI Key: NCYJLENYYMZQHU-ZEQRLZLVSA-N
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Description

(3S,4R)-4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one is a complex organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams that have garnered significant interest due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.

    Substitution Reactions: Introduction of the

Properties

CAS No.

162992-75-8

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

(3S,4R)-4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C25H25NO2/c1-28-22-17-15-20(16-18-22)24-23(14-8-11-19-9-4-2-5-10-19)25(27)26(24)21-12-6-3-7-13-21/h2-7,9-10,12-13,15-18,23-24H,8,11,14H2,1H3/t23-,24-/m0/s1

InChI Key

NCYJLENYYMZQHU-ZEQRLZLVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC=CC=C3)CCCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

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